molecular formula C19H24ClN B14569573 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride CAS No. 61443-62-7

2-Ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride

Cat. No.: B14569573
CAS No.: 61443-62-7
M. Wt: 301.9 g/mol
InChI Key: IZTCNGAFUVFZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C19H21N·HClThis compound is also referred to as 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor, such as a substituted amine, in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2-Ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system involved .

Properties

CAS No.

61443-62-7

Molecular Formula

C19H24ClN

Molecular Weight

301.9 g/mol

IUPAC Name

2-ethyl-5-methyl-3,3-diphenylpyrrolidine;hydrochloride

InChI

InChI=1S/C19H23N.ClH/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18,20H,3,14H2,1-2H3;1H

InChI Key

IZTCNGAFUVFZGO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CC(N1)C)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.